Benzothiazole-d4
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including Benzothiazole-d4, typically involves strategic functionalization and cyclization reactions. For instance, the palladium-catalyzed synthesis of 2-substituted benzothiazoles via C-H functionalization and intramolecular C-S bond formation presents a versatile approach for producing various benzothiazole derivatives under mild conditions (Inamoto et al., 2008). Additionally, room-temperature, ligand-free Pd/C-catalyzed C-S bond formation methodologies offer efficient pathways for synthesizing 2-substituted benzothiazoles, highlighting the importance of metal-free conditions in the synthesis process (Cheng et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is a critical factor influencing their electronic and optical properties. Single-crystal X-ray diffraction studies provide detailed insights into the molecular packing and intermolecular interactions of these compounds, revealing nearly planar structures with significant π-π, CH-π, and other short-range interactions that facilitate charge transport processes (Pati et al., 2013).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, including donor-acceptor interactions and C-H functionalization, which are essential for tailoring their properties for specific applications. The synthesis and characterization of ferrocenyl-substituted benzothiadiazoles, for example, demonstrate strong donor-acceptor interactions and the impact of electron-donating and electron-withdrawing groups on the compounds' photophysical and electrochemical properties (Misra et al., 2013).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as thermal stability and solubility, are crucial for their application in flexible electronics and other areas. The physicochemical characterization of D-A-D type molecules based on benzothiazole cores indicates good thermal stability and solubility in common organic solvents, making them suitable candidates for these applications (Pati et al., 2013).
Scientific Research Applications
Drug Discovery : Benzothiazole motifs are integral in modern drug discovery due to their presence in various natural and pharmaceutical agents. Their structural diversity aids in exploring new bioactive agents (Prajapat, 2018).
Central Nervous System (CNS) Therapeutics : These compounds show potential as therapeutics for diseases like epilepsy and neurodegenerative disorders. They also have applications in diagnostics and drug development (Hroch et al., 2015).
Biological Properties : Recent research highlights their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic properties, showcasing their potential in medicinal chemistry (Ali & Siddiqui, 2013).
Cancer Treatment : Some benzothiazole derivatives, like lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole, are being evaluated against breast and ovarian cancers, showing manageable toxic side effects (Bradshaw et al., 2002).
Synthesis Improvements : Advances in the synthesis of 2-substituted benzothiazoles have improved selectivity, purity, and yield, offering potential pharmaceutical applications (Prajapati et al., 2014).
Green Chemistry : Recent advances in green chemistry have led to the synthesis of benzothiazole compounds with potential applications in biochemistry and medicinal chemistry (Gao et al., 2020).
Immunomodulation : Synthetic benzothiazole analogs exhibit immunomodulatory activities, which could benefit immune system disorders (Khan et al., 2016).
Anti-Trypanocidal Agent : 2-amino-benzo[ d]thiazole-4c shows potential as a potent, safe, and selective anti-trypanocydal agent for treating trypanosomatidic infections (Linciano et al., 2019).
Antimycobacterial Agents : They show potential as safe antimycobacterial agents against Mycobacterium tuberculosis by inhibiting DprE1 (Landge et al., 2015).
Cancer Therapy Advancements : Benzothiazole scaffolds are being explored as novel anticancer drugs due to their diverse pharmacological activities and ability to inhibit various biological targets (Sharma et al., 2020).
Safety And Hazards
When handling Benzothiazole-d4, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Future Directions
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of novel antibiotics to control resistance problems is crucial .
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445275 | |
Record name | Benzothiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-d4 | |
CAS RN |
194423-51-3 | |
Record name | Benzothiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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